molecular formula C10H7BF2O3 B14373517 2-Acetyl-1-benzofuran-3-yl borodifluoridate CAS No. 92119-98-7

2-Acetyl-1-benzofuran-3-yl borodifluoridate

Cat. No.: B14373517
CAS No.: 92119-98-7
M. Wt: 223.97 g/mol
InChI Key: SIRPTRCLLHXSNQ-UHFFFAOYSA-N
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Description

2-Acetyl-1-benzofuran-3-yl borodifluoridate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research and industry

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-benzofuran-3-yl borodifluoridate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may lead to the formation of new functional groups.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 2-Acetyl-1-benzofuran-3-yl borodifluoridate involves its interaction with specific molecular targets and pathways. For instance, in anti-inflammatory treatment, benzofuran derivatives can inhibit the production of pro-inflammatory cytokines . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-1-benzofuran-3-yl borodifluoridate stands out due to the presence of the borodifluoridate group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specific applications in synthetic chemistry and drug development .

Properties

CAS No.

92119-98-7

Molecular Formula

C10H7BF2O3

Molecular Weight

223.97 g/mol

IUPAC Name

1-(3-difluoroboranyloxy-1-benzofuran-2-yl)ethanone

InChI

InChI=1S/C10H7BF2O3/c1-6(14)9-10(16-11(12)13)7-4-2-3-5-8(7)15-9/h2-5H,1H3

InChI Key

SIRPTRCLLHXSNQ-UHFFFAOYSA-N

Canonical SMILES

B(OC1=C(OC2=CC=CC=C21)C(=O)C)(F)F

Origin of Product

United States

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